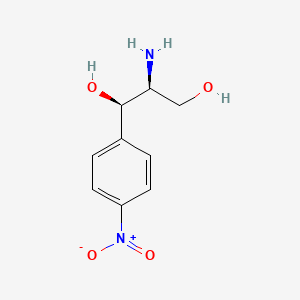

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol

Descripción general

Descripción

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is a chiral compound with the molecular formula C9H12N2O4 and a molecular weight of 212.2 g/mol. This compound is known for its use in the preparation of oxadiazole compounds and has significant applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol typically involves the reaction of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol with aromatic aldehydes . This diastereoselective reaction results in the formation of (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes . The reaction conditions often include the use of solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound is available commercially and is used as a building block in the synthesis of various chemical compounds.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of (1R,2S)-1-(4-aminophenyl)-2-aminopropane-1,3-diol.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The compound is utilized as a precursor in the synthesis of various derivatives. Notably, it has been employed in the preparation of:

- 2-Oxazolidinones : A series of isomeric 2-oxazolidinones have been synthesized using (1R,2S)-1-(4-nitrophenyl)-2-aminopropane-1,3-diol as a starting material. These compounds exhibit antimicrobial properties and are of interest in antibiotic development .

- Dimethylamino Derivatives : The compound can be transformed into (1R,2S)-(-)-2-dimethylamino-1-(4-nitrophenyl)-1,3-propanediol through N,N-dimethylation processes. This transformation enhances its pharmacological profile and expands its utility in medicinal chemistry .

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. The oxazolidinone derivatives synthesized from this compound have shown efficacy against various bacterial strains, making them potential candidates for new antibiotics .

Anticancer Research

Recent studies have explored the anticancer potential of compounds derived from this compound. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics. The mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell survival .

Case Study 1: Synthesis of Oxazolidinones

A study published in ChemInform outlined the synthesis of various oxazolidinones from this compound. The researchers demonstrated how these compounds could be used to combat antibiotic resistance by targeting bacterial ribosomes .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of synthesized derivatives, researchers found that certain modifications to the nitrophenyl group significantly enhanced activity against Gram-positive bacteria. This study highlighted the importance of functional group positioning in optimizing biological activity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The nitro group, for example, can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

- (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

- (1R,2R,4S,5S,8S)-2,8-diaryl-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[3.3.0]octanes

Uniqueness

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in the synthesis of complex molecules make it a valuable compound in scientific research.

Actividad Biológica

(1R,2S)-1-(4-Nitrophenyl)-2-aminopropane-1,3-diol, also known as threo-2-amino-1-(p-nitrophenyl)-1,3-propanediol, is a compound of significant interest in medicinal chemistry due to its biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 212.2026 g/mol. The compound appears as a yellow to beige crystalline powder with a melting point between 160°C and 166°C.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.2026 g/mol |

| Melting Point | 160°C - 166°C |

| Appearance | Yellow to beige powder |

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies have demonstrated its effectiveness as an inhibitor of monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine .

- Antimicrobial Properties : The compound has also displayed antimicrobial activity against various bacterial strains. In vitro studies suggest that it can disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Antidepressant Effects : A study conducted on animal models indicated that administration of this compound resulted in significant antidepressant-like effects. The results suggested modulation of serotonergic and dopaminergic systems .

- Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. In vitro tests on human cancer cell lines demonstrated a dose-dependent reduction in cell viability .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. Studies suggest that the compound has a relatively short half-life but achieves significant plasma concentrations when administered orally or intravenously.

Toxicity and Safety

While the compound exhibits promising biological activities, toxicity studies have indicated potential irritant effects on skin and eyes. Therefore, handling precautions are recommended when working with this compound in laboratory settings .

Propiedades

IUPAC Name |

(1R,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYJXSUPZMNXEN-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@H](CO)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350092 | |

| Record name | AC1LDRM0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-51-0 | |

| Record name | (1R,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1LDRM0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.